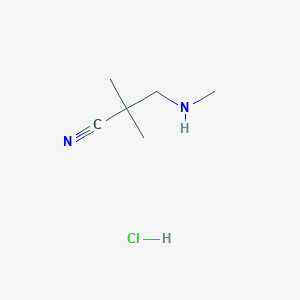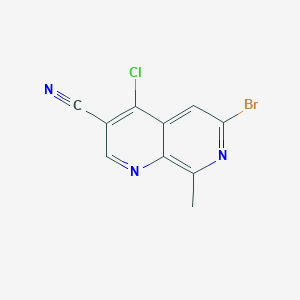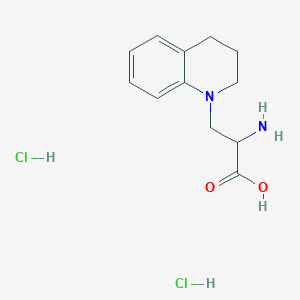
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride
説明
“2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1803561-95-6 . It has a molecular weight of 293.19 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is “2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid dihydrochloride” and its InChI code is "1S/C12H16N2O2.2ClH/c13-10(12(15)16)8-14-7-3-5-9-4-1-2-6-11(9)14;;/h1-2,4,6,10H,3,5,7-8,13H2,(H,15,16);2*1H" .Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Role in Neuroprotection and CNS Disorders
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride has been explored in various scientific research contexts, particularly focusing on neuroprotective and central nervous system (CNS) applications. The compound's structure relates closely to tetrahydroisoquinoline scaffolds, which are found in nature and have shown promise in neuroprotective, antiaddictive, and antidepressant-like activities in animal models of CNS disorders. The pharmacological interest in this domain stems from the compound's ability to modulate neurochemical and molecular mechanisms potentially beneficial for treating neurodegenerative diseases and CNS disorders.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related compound, exemplifies the neuroprotective, antiaddictive, and antidepressant properties of this chemical class. Studies have highlighted its role in neuroprotection against various neurodegenerative diseases, implicating mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system. This suggests a broader therapeutic potential for compounds within this structural family, including 2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride, in the treatment of CNS disorders and as potential antidepressant and antiaddictive agents (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Synthesis and Chemical Transformations
The compound's relevance extends into synthetic chemistry, particularly in the generation of novel isoquinoline derivatives. Isoquinoline and its derivatives, including the tetrahydroquinoline class, have been recognized for their pharmacological importance in modern therapeutics. These compounds serve as key scaffolds for developing drugs with anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral activities, among others. Research into these compounds has opened new avenues for synthetic methodologies, leading to novel low-molecular-weight inhibitors for pharmacotherapeutic applications. This underscores the importance of 2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride not only as a potential therapeutic agent but also as a valuable precursor in medicinal chemistry for generating a wide range of biologically active molecules (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-amino-3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-10(12(15)16)8-14-7-3-5-9-4-1-2-6-11(9)14;;/h1-2,4,6,10H,3,5,7-8,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPRSVVKPMNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)


![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

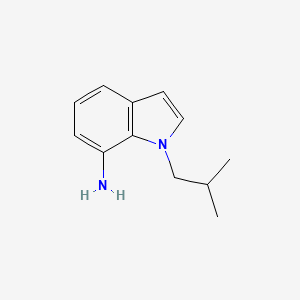
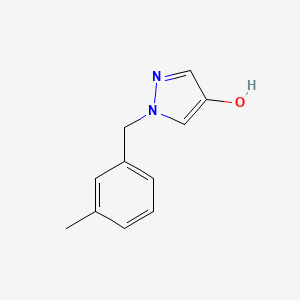
![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)

